
3-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione
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Overview
Description
3-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Oct-1-en-1-yl)pyrrolidine-2,5-dione, and how can reaction efficiency be optimized?
- Methodological Answer : Synthetic pathways for pyrrolidine-2,5-dione derivatives typically involve cyclization reactions or functionalization of preformed pyrrolidine cores. For instance, substituted pyrrolidinediones are synthesized via Michael addition or nucleophilic substitution using activated alkenes or electrophiles (e.g., iodophenyl groups) . To optimize efficiency, employ factorial design (e.g., Taguchi or orthogonal arrays) to test variables like temperature, solvent polarity, and catalyst loading. This reduces trial-and-error experimentation and identifies critical factors for yield improvement .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) and IR spectroscopy to confirm the pyrrolidine-2,5-dione core and substituents. For the octenyl chain, analyze coupling constants in ¹H NMR (e.g., doublet of doublets for allylic protons) and compare with computational predictions (DFT-based IR spectra simulations) . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and institutional chemical hygiene plans. Use fume hoods for synthesis due to potential volatility. Store under inert atmosphere (argon) to prevent oxidation. Prioritize P210 precautions (avoid ignition sources) and wear nitrile gloves/PPE to minimize dermal exposure . Pre-lab safety training with 100% exam compliance is mandatory .
Advanced Research Questions
Q. How can computational methods improve the design of this compound derivatives for targeted bioactivity?
- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities toward biological targets (e.g., enzymes). Use ICReDD’s reaction path search methods to simulate substituent effects on reactivity and selectivity . Machine learning (ML) models trained on existing pyrrolidinedione bioactivity data can prioritize synthetic targets .
Q. What strategies resolve contradictory data in reaction optimization studies for pyrrolidine-2,5-dione derivatives?
- Methodological Answer : Apply response surface methodology (RSM) to model nonlinear interactions between variables (e.g., temperature vs. catalyst). Use ANOVA to identify statistically significant factors. For conflicting spectroscopic results, cross-validate with alternative techniques (e.g., 2D NMR NOESY for stereochemistry) or replicate experiments under controlled conditions . Data management software (e.g., LabArchive) ensures traceability and minimizes human error .
Q. How can reactor design enhance scalability in the synthesis of this compound?
- Methodological Answer : Implement continuous-flow reactors for exothermic reactions (e.g., cyclizations) to improve heat dissipation and reduce byproducts. Use COMSOL Multiphysics for CFD simulations to optimize mixing efficiency and residence time . Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in multistep syntheses, aligning with CRDC subclass RDF2050104 .
Q. What advanced characterization techniques elucidate the degradation pathways of this compound under environmental conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS/MS to identify degradation products. Use GC-MS headspace analysis for volatile byproducts. Pair with computational degradation modeling (EPI Suite) to predict hydrolytic or photolytic pathways. Environmental fate studies require isotopic labeling (¹⁴C-tracing) to monitor aquatic/soil interactions .
Q. Data Integration & Methodological Innovation
Q. How can AI-driven platforms streamline the iterative design-analysis cycle for pyrrolidine-2,5-dione research?
- Methodological Answer : Deploy platforms like COMSOL with AI modules for real-time process control. For example, neural networks trained on historical reaction data can predict optimal conditions for new derivatives . Integrate robotic liquid handlers (e.g., Opentrons) with ELNs (Electronic Lab Notebooks) for autonomous experimentation and data feedback into quantum chemistry workflows .
Properties
CAS No. |
64248-78-8 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-oct-1-enylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-8-10-9-11(14)13-12(10)15/h7-8,10H,2-6,9H2,1H3,(H,13,14,15) |
InChI Key |
XWSSIKCWBJBFRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC1CC(=O)NC1=O |
Origin of Product |
United States |
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